molecular formula C31H35F3N2O11 B12764343 1-Piperazinepropanoic acid, 4-(2-(phenyl(3-(trifluoromethyl)phenyl)methoxy)ethyl)-, dimaleate CAS No. 61897-07-2

1-Piperazinepropanoic acid, 4-(2-(phenyl(3-(trifluoromethyl)phenyl)methoxy)ethyl)-, dimaleate

Cat. No.: B12764343
CAS No.: 61897-07-2
M. Wt: 668.6 g/mol
InChI Key: OIXGPWPLIFMKSA-LVEZLNDCSA-N
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Description

1-Piperazinepropanoic acid, 4-(2-(phenyl(3-(trifluoromethyl)phenyl)methoxy)ethyl)-, dimaleate is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes This compound is characterized by its unique structure, which includes a piperazine ring, a propanoic acid group, and a trifluoromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanoic acid, 4-(2-(phenyl(3-(trifluoromethyl)phenyl)methoxy)ethyl)-, dimaleate involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base, such as DBU, to facilitate the formation of the piperazine ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the desired product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanoic acid, 4-(2-(phenyl(3-(trifluoromethyl)phenyl)methoxy)ethyl)-, dimaleate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Piperazinepropanoic acid, 4-(2-(phenyl(3-(trifluoromethyl)phenyl)methoxy)ethyl)-, dimaleate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Piperazinepropanoic acid, 4-(2-(phenyl(3-(trifluoromethyl)phenyl)methoxy)ethyl)-, dimaleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazinepropanoic acid, 4-(2-(phenyl(3-(trifluoromethyl)phenyl)methoxy)ethyl)-, dimaleate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethylphenyl moiety, in particular, distinguishes it from other piperazine derivatives and contributes to its unique properties.

Properties

CAS No.

61897-07-2

Molecular Formula

C31H35F3N2O11

Molecular Weight

668.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-[4-[2-[phenyl-[3-(trifluoromethyl)phenyl]methoxy]ethyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C23H27F3N2O3.2C4H4O4/c24-23(25,26)20-8-4-7-19(17-20)22(18-5-2-1-3-6-18)31-16-15-28-13-11-27(12-14-28)10-9-21(29)30;2*5-3(6)1-2-4(7)8/h1-8,17,22H,9-16H2,(H,29,30);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

OIXGPWPLIFMKSA-LVEZLNDCSA-N

Isomeric SMILES

C1N(CCN(C1)CCOC(C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)CCC(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCC(=O)O)CCOC(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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